C.I. Acid red 37

Description

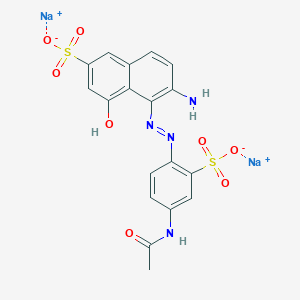

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H14N4Na2O8S2 |

|---|---|

Molecular Weight |

524.4 g/mol |

IUPAC Name |

disodium;5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C18H16N4O8S2.2Na/c1-9(23)20-11-3-5-14(16(7-11)32(28,29)30)21-22-18-13(19)4-2-10-6-12(31(25,26)27)8-15(24)17(10)18;;/h2-8,24H,19H2,1H3,(H,20,23)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |

InChI Key |

YAGIKUGDXINHLL-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to C.I. Acid Red 37: Chemical Properties and Structure

This document provides a comprehensive technical overview of the monoazo dye, C.I. Acid Red 37. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical and physical properties, structure, and analytical characterization. The guide summarizes key data in tabular form, outlines relevant experimental protocols, and includes structural and procedural diagrams for clarity.

Chemical Identity and Structure

This compound, also known by trade names such as Acid Red BG and Acid Fast Red B, is a synthetic dye belonging to the single azo class.[1][2] Its chemical structure is based on a diazotized aminobenzenesulfonic acid derivative coupled with a hydroxynaphthalene sulfonic acid. The IUPAC name for the compound is disodium 5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| C.I. Name | Acid Red 37 |

| C.I. Number | 17045[2][4] |

| CAS Registry Number | 6360-07-2 |

| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ |

| Molecular Weight | 524.44 g/mol |

| Chemical Class | Single Azo Dye |

| Synonyms | Acid Red BG, Acid Red BL, Acid Fast Red B, Acid Red 3G |

The synthesis of this compound involves a standard diazotization and azo coupling reaction.

Caption: Synthesis pathway for this compound.

Physicochemical Properties

This compound is a purple powder that is readily soluble in water. Its aqueous solution is cherry red and does not show a tendency to aggregate at room temperature. The dye's high water solubility is attributed to the two sulfonate groups in its structure.

Table 2: Physicochemical and Tinctorial Properties of this compound

| Property | Description |

|---|---|

| Appearance | Purple to red powder |

| Solubility | - Water: Easily soluble; 200 g/L at 100°C- Ethanol: Slightly soluble (yields a purplish-red solution) |

| Lightfastness | 6 (AATCC scale, where 8 is highest) |

| Behavior in Concentrated Acids | - H₂SO₄: Dark blue-red, dilutes to dark red/red-light purple- HNO₃: Olive green, quickly turning to brown- HCl: Forms a red-light purple precipitate |

| Behavior in Aqueous Solutions | - With HCl: Forms a purple caramel-colored precipitate- With NaOH: Solution turns to a thick wine-red color |

Experimental Protocols

Detailed experimental data for this compound is not extensively published. The following sections provide generalized, representative methodologies for the synthesis and characterization of this dye, based on standard laboratory practices for azo dyes.

The manufacturing method involves the diazotization of 4-acetamido-2-aminobenzenesulfonic acid, followed by its coupling with 6-amino-4-hydroxynaphthalene-2-sulfonic acid (gamma acid) under acidic conditions.

-

Diazotization:

-

Dissolve a molar equivalent of 4-acetamido-2-aminobenzenesulfonic acid in a dilute hydrochloric acid solution.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a stoichiometric amount of a pre-cooled sodium nitrite solution dropwise, keeping the temperature below 5°C to form the diazonium salt.

-

Test for the completion of diazotization using starch-iodide paper.

-

-

Azo Coupling:

-

In a separate vessel, dissolve a molar equivalent of 6-amino-4-hydroxynaphthalene-2-sulfonic acid in a weakly acidic buffer.

-

Cool this coupling component solution to 0-5°C.

-

Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring.

-

Maintain the acidic pH and low temperature to facilitate the coupling reaction at the desired position.

-

Continue stirring for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

Precipitate the dye from the solution by adding sodium chloride (salting out).

-

Collect the solid product by filtration.

-

Wash the filter cake with a brine solution to remove impurities.

-

Dry the purified this compound product in an oven at a controlled temperature.

-

Characterization is essential to confirm the structure and purity of the synthesized dye.

-

UV-Visible (UV-Vis) Spectroscopy:

-

Objective: To determine the maximum absorption wavelength (λmax) and quantify dye concentration.

-

Method:

-

Prepare a stock solution of this compound in deionized water (e.g., 100 mg/L).

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Record the absorbance spectrum of each dilution from 200 to 800 nm using a dual-beam UV-Vis spectrophotometer, with deionized water as the blank.

-

Identify the λmax from the spectrum of the most concentrated solution. For similar acid red dyes, strong absorption occurs in the 450-550 nm range.

-

Plot absorbance at λmax versus concentration to verify Beer-Lambert law adherence.

-

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Method:

-

Mix approximately 1 mg of the dry dye powder with 100-200 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Expected Peaks: Look for characteristic absorption bands for N-H (amine/amide), O-H (hydroxyl), C=O (amide), N=N (azo), and S=O (sulfonate) vibrations.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed molecular structure.

-

Method:

-

Dissolve 5-10 mg of the dye in a suitable deuterated solvent, such as DMSO-d₆, due to its high water solubility.

-

Record ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analyze the chemical shifts, integration, and coupling patterns to assign protons and carbons to the molecular structure, confirming the aromatic substitutions and the integrity of the acetamido group.

-

-

Caption: Workflow for the spectroscopic characterization of this compound.

Applications

This compound is primarily used in the textile industry for dyeing protein and polyamide fibers.

-

Textile Dyeing: It is used for dyeing wool, silk, and nylon, as well as their blended fabrics, due to its bright color and good levelness.

-

Printing: It can be used for the direct printing on wool and silk fabrics.

-

Other Industries: The dye also finds application in coloring leather, paper, soaps, detergents, and anodized aluminum.

-

Research: In scientific research, it serves as a model acid dye for studying adsorption processes and wastewater treatment technologies.

Safety and Handling

While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound was not found in the search results, general precautions for handling azo dyes should be followed. This includes using personal protective equipment such as gloves and safety goggles, and working in a well-ventilated area to avoid inhalation of the powder. The compound may cause skin and eye irritation. For detailed safety information, a substance-specific MSDS should always be consulted.

References

C.I. Acid Red 37 (CAS 6360-07-2): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 37, identified by the CAS number 6360-07-2, is a synthetic monoazo dye. It belongs to the acid dye class, which are anionic dyes typically applied to nitrogenous fibers such as wool, silk, and polyamides from an acidic dyebath. This technical guide provides a detailed summary of the available scientific and technical information regarding this compound, with a focus on its chemical and physical properties, manufacturing, applications, and toxicological profile. The information presented is intended to support research and development activities.

Chemical and Physical Properties

This compound is a red to purple powder. Its chemical structure consists of two naphthalene subunits linked by an azo bridge. Key quantitative data are summarized in the table below.

| Property | Value |

| CAS Number | 6360-07-2 |

| C.I. Name | Acid Red 37 |

| C.I. Number | 17045 |

| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ |

| Molecular Weight | 524.44 g/mol [1] |

| Appearance | Red to purple powder |

| Solubility in Water | Soluble; 200 g/L at 100 °C[1] |

| Solubility in Ethanol | Slightly soluble |

| Synonyms | Acid Red BG, Acid Red BL, Acid Fast Red B, Acid Red 3G, Lissamine Fast Red[1][2] |

Manufacturing Process

The synthesis of this compound involves a standard azo coupling reaction.

Experimental Protocol: Synthesis of this compound

Note: This is a generalized protocol based on the described manufacturing method. Specific process parameters may vary.

-

Diazotization: 4-Acetamido-2-aminobenzenesulfonic acid is diazotized by treating it with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C).

-

Coupling: The resulting diazonium salt is then coupled with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under acidic conditions.

-

Isolation: The dye is precipitated from the reaction mixture, filtered, washed, and dried.

Applications

This compound is primarily used in the textile industry for dyeing wool, silk, and nylon. It is also used for coloring leather, paper, and in the formulation of some industrial cleaning products.

Histological Use

Under the synonym "Lissamine Fast Red," this dye has been noted for its use in histology.[3] Specifically, it has been mentioned as a component of Lendrum's Picro-Mallory staining solution for the demonstration of fibrin.

Experimental Protocol: General Acid Dye Counterstaining (Example)

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Primary Staining: Stain with a nuclear stain like Weigert's iron hematoxylin for 5-10 minutes.

-

Washing: Wash in running tap water.

-

Differentiation: Differentiate in acid alcohol (e.g., 1% HCl in 70% ethanol) to remove excess stain.

-

"Bluing": Place in a weak alkaline solution (e.g., Scott's tap water substitute) to turn the hematoxylin blue/purple.

-

Washing: Wash in running tap water.

-

Counterstaining: Stain with a 0.5% to 1% aqueous solution of the acid dye (e.g., Lissamine Fast Red) for 1-5 minutes.

-

Washing and Dehydration: Briefly rinse, then dehydrate through graded alcohols.

-

Clearing and Mounting: Clear in xylene and mount with a permanent mounting medium.

Degradation

Like many azo dyes, this compound is subject to degradation through both biological and physicochemical means.

Enzymatic Degradation

Azo reductases, enzymes produced by various microorganisms, can cleave the azo bond (-N=N-), which is the chromophore of the dye. This is typically the initial step in the biodegradation of azo dyes and results in the formation of aromatic amines. While a specific study by Shah M. (2014) on the degradation of this compound by an azo reductase from Nocardia spp. has been cited in some literature, the full details of the degradation pathway and the specific metabolites are not widely available.

Photocatalytic Degradation

Advanced oxidation processes, such as photocatalysis using semiconductors like TiO₂, can also degrade azo dyes. This process typically involves the generation of highly reactive hydroxyl radicals that attack the dye molecule, leading to its breakdown. Studies have shown the feasibility of photocatalytic degradation for various acid red dyes, but a detailed pathway for this compound is not well-documented.

Toxicological Profile

There is a notable lack of specific toxicological data for this compound in publicly accessible databases and literature. General information on azo dyes indicates potential for health concerns.

General Azo Dye Toxicology:

-

Mutagenicity: Some azo dyes have been shown to be mutagenic in the Ames test, particularly after reductive cleavage into their constituent aromatic amines.

-

Carcinogenicity: Certain aromatic amines that can be formed from the breakdown of azo dyes are known or suspected carcinogens. For example, studies on C.I. Acid Red 114, a different azo dye, have shown it to be an animal carcinogen.

Specific Data for this compound:

-

Acute Toxicity (LD50): No specific oral, dermal, or inhalation LD50 values for this compound were found in the reviewed literature.

-

Carcinogenicity: There are no specific carcinogenicity studies from major regulatory bodies like the NTP or IARC for this compound.

Due to the lack of specific data, a definitive toxicological assessment of this compound cannot be made. Standard precautionary measures for handling chemical dyes should be followed.

Cellular and Molecular Effects

No studies detailing the specific effects of this compound on cellular signaling pathways, gene expression, or protein profiles were identified during the literature review. Research in this area is required to understand any potential biological activity of this compound.

Conclusion

This compound (CAS 6360-07-2) is a well-established acid dye with primary applications in the textile and materials industry. While its basic chemical properties and synthesis are understood, there is a significant lack of publicly available data regarding its detailed toxicological profile, biological effects, and the specific pathways of its degradation. For researchers and professionals in drug development, the absence of this data means that this compound should be handled with the caution appropriate for a poorly characterized chemical. Further research is needed to fill these knowledge gaps, particularly concerning its genotoxicity, carcinogenicity, and potential interactions with biological systems.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Acid Red 37

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. Acid Red 37 (C.I. 17045), a monoazo dye. The synthesis involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a naphthol derivative. This document details the chemical reactions, experimental protocols, and key data associated with its production.

Overview of this compound

This compound is a water-soluble anionic dye characterized by its vibrant red color.[1][2] It is primarily used in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamides like nylon.[1][3]

| Property | Value |

| C.I. Name | Acid Red 37 |

| C.I. Number | 17045 |

| CAS Number | 6360-07-2[1] |

| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ |

| Molecular Weight | 524.44 g/mol |

| Appearance | Purple powder |

| Solubility | Soluble in water (200 g/L at 100 °C) |

Synthesis Pathway

The synthesis of this compound is a classic example of azo dye chemistry. The process begins with the diazotization of 4-Acetamido-2-aminobenzenesulfonic acid. The resulting diazonium salt is then coupled with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under acidic conditions to form the final dye molecule.

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are representative of the synthesis of this compound and are based on established procedures for analogous azo dyes.

Diazotization of 4-Acetamido-2-aminobenzenesulfonic Acid

This step involves the conversion of the primary aromatic amine into a diazonium salt.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Representative Quantity |

| 4-Acetamido-2-aminobenzenesulfonic acid | 232.24 | 23.2 g (0.1 mol) |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 g (0.104 mol) |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 30 mL |

| Water | 18.02 | 200 mL |

| Ice | - | As needed |

Procedure:

-

A suspension of 4-Acetamido-2-aminobenzenesulfonic acid in water is prepared in a reaction vessel.

-

Concentrated hydrochloric acid is added to the suspension.

-

The mixture is cooled to 0-5 °C using an ice bath with constant stirring.

-

A solution of sodium nitrite in cold water is prepared.

-

The cold sodium nitrite solution is added slowly to the chilled amine suspension, maintaining the temperature between 0-5 °C.

-

The reaction mixture is stirred for an additional 30 minutes to ensure complete diazotization. The resulting diazonium salt solution is kept cold for the subsequent coupling reaction.

Azo Coupling Reaction

The diazonium salt is reacted with the coupling component to form the azo dye.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Representative Quantity |

| 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | 239.25 | 23.9 g (0.1 mol) |

| Sodium Hydroxide (NaOH) | 40.00 | To dissolve coupling component |

| Water | 18.02 | 200 mL |

| Diazonium salt solution | - | From previous step |

Procedure:

-

6-Amino-4-hydroxynaphthalene-2-sulfonic acid is dissolved in an aqueous solution of sodium hydroxide.

-

The solution of the coupling component is cooled to 0-5 °C in an ice bath.

-

The cold diazonium salt solution is slowly added to the cold solution of the coupling component with vigorous stirring. The coupling reaction is carried out under acidic conditions, which can be adjusted by the addition of acid if necessary.

-

A colored precipitate of this compound forms.

-

The reaction mixture is stirred for an additional 1-2 hours in the ice bath to ensure the completion of the coupling reaction.

Manufacturing Process Workflow

The industrial manufacturing of this compound follows a series of unit operations designed for large-scale production, purification, and standardization.

Caption: Industrial manufacturing workflow for this compound.

Purification and Isolation

After the coupling reaction, the crude this compound is isolated and purified to meet quality standards.

5.1. Salting Out A common method to precipitate the dye from the reaction mixture is "salting out". This involves adding a significant amount of an electrolyte, such as sodium chloride, to the solution. The increased ionic strength reduces the solubility of the dye, causing it to precipitate.

5.2. Filtration and Washing The precipitated dye is collected by filtration. The filter cake is then washed with a brine solution to remove unreacted starting materials and other water-soluble impurities.

5.3. Drying and Standardization The washed dye is dried in an industrial dryer. The dried product is then ground to a fine powder and blended with additives to meet specific color strength and quality standards.

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis of this compound. The values are representative and can vary based on the specific manufacturing process and scale.

| Parameter | Value | Unit |

| Diazotization | ||

| Molar Ratio (Amine:Nitrite) | 1 : 1.04 | - |

| Reaction Temperature | 0 - 5 | °C |

| Reaction Time | 30 - 60 | minutes |

| Azo Coupling | ||

| Molar Ratio (Diazo:Coupling) | 1 : 1 | - |

| Reaction Temperature | 0 - 10 | °C |

| Reaction Time | 1 - 2 | hours |

| pH | Acidic | - |

| Overall Process | ||

| Theoretical Yield | ~524 | g/mol of amine |

| Practical Yield | 85 - 95 | % |

| Purity | > 95 | % |

Safety Considerations

The synthesis of azo dyes involves the handling of hazardous chemicals. It is imperative to follow all safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reactions should be carried out in a well-ventilated area or a fume hood. Diazonium salts can be explosive when dry and should be handled with extreme care and kept in solution.

References

Spectroscopic Profile of C.I. Acid Red 37: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 37, also known by designations such as Acid Red BG, Acid Fast Red B, and its CAS number 6360-07-2, is a single azo dye.[1] Its primary applications are in the dyeing of textiles like wool, silk, and polyamide fibers, as well as in the coloration of leather.[1][2] This technical guide provides a summary of the available spectroscopic information for this compound, with a focus on UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of specific experimental data in public databases, this guide also furnishes detailed, generalized protocols for the spectroscopic analysis of such dyes.

Chemical and Physical Properties

A summary of the key identification and physical properties of this compound is presented in Table 1. The aqueous solution of this dye is described as "cherry red."[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Acid Red 37 | |

| CAS Registry Number | 6360-07-2 | |

| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ | |

| Molecular Weight | 524.44 g/mol | |

| Molecular Structure | Single azo class | |

| Appearance | Purple powder | |

| Solubility | Soluble in water |

Spectroscopic Data

UV-Visible Spectroscopy

Table 2: UV-Visible Spectroscopic Data for this compound

| Parameter | Value | Note |

| λmax (Visible) | Estimated: 490 - 530 nm | Based on its cherry-red color. Specific data is not available. |

| λmax (UV) | 202 nm | Reported, but not responsible for the visible color. |

| Molar Absorptivity (ε) | Data not available | |

| Solvent | Water |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Published ¹H NMR and ¹³C NMR spectroscopic data for this compound have not been identified in available scientific literature. One chemical supplier explicitly states "Analytical NMR Data not found" for this compound.

Experimental Protocols

In the absence of specific published methods for this compound, the following sections provide detailed, generalized experimental protocols for obtaining UV-Vis and NMR spectra of organic dyes.

UV-Visible Spectroscopy Protocol

This protocol outlines the steps for determining the UV-Visible absorption spectrum of a water-soluble dye like this compound.

-

Materials and Equipment :

-

UV-Vis Spectrophotometer (double beam)

-

Matched quartz or glass cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

This compound powder

-

Distilled or deionized water (as solvent)

-

-

Sample Preparation :

-

Prepare a stock solution of this compound in distilled water (e.g., 100 mg/L).

-

From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

-

Instrumental Analysis :

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength range for the scan (e.g., 200-800 nm).

-

Fill a cuvette with the solvent (distilled water) to serve as a blank.

-

Place the blank cuvette in the reference and sample holders and run a baseline correction.

-

Replace the blank in the sample holder with a cuvette containing the diluted dye solution.

-

Run the spectral scan and record the absorbance values versus wavelength.

-

Identify the wavelength of maximum absorbance (λmax).

-

¹H and ¹³C NMR Spectroscopy Protocol

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of an organic dye. The choice of deuterated solvent is critical and depends on the solubility of the dye. For water-soluble dyes like Acid Red 37, Deuterium Oxide (D₂O) or DMSO-d₆ are common choices.

-

Materials and Equipment :

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

Internal standard (e.g., DSS for D₂O, TMS for DMSO-d₆)

-

Pipettes and vials

-

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of the dye for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Add a small amount of the internal standard.

-

Filter the solution through a pipette with a small cotton or glass wool plug into the NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrumental Analysis :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR : Acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR : Acquire the spectrum using a standard pulse sequence with proton decoupling.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Calibrate the chemical shift scale using the internal standard signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Visualizations

The following diagrams illustrate the logical flow of information in this guide and a general workflow for the spectroscopic analysis of a dye.

Caption: Logical relationship of the data presented for this compound.

References

C.I. Acid Red 37: A Technical Guide to its Solubility in Aqueous and Organic Media

For Immediate Release

This technical whitepaper provides an in-depth analysis of the solubility characteristics of C.I. Acid Red 37, a significant monoazo dye. The information is targeted toward researchers, scientists, and professionals in drug development and other fields where the precise understanding of dye solubility is critical. This document collates available quantitative and qualitative data, presents a standardized experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.

Physicochemical Properties and Solubility Profile

This compound is a purple powder known for its high solubility in water.[1] Its solubility is a key factor in its primary applications, which include the dyeing of wool, silk, nylon, and blended fabrics, as well as in the formulation of inks and for leather coloring.[1][2][3]

Aqueous Solubility

The dye is readily soluble in water, with its solubility increasing significantly with temperature.[1] A quantitative measurement indicates a solubility of 200 g/L in water at 100 °C. The aqueous solution of this compound presents as a cherry red color.

Organic Solvent Solubility

The solubility of this compound in organic solvents is markedly lower than in water. It is described as slightly soluble in ethanol, resulting in a purplish-red solution. Some sources suggest it is also slightly soluble in acetone. While one source indicates insolubility in other organic solvents, this can be dependent on the specific solvent and experimental conditions.

Data Summary

| Solvent | Temperature (°C) | Solubility | Appearance of Solution |

| Water | 100 | 200 g/L | Cherry Red |

| Ethanol | Not Specified | Slightly Soluble | Purplish Red |

| Acetone | Not Specified | Slightly Soluble | Not Specified |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a dye such as this compound. This method is adapted from the saturation shake-flask method, a common procedure for determining the solubility of substances and is in line with the principles outlined in OECD Test Guideline 105 for water solubility.

Materials and Equipment

-

This compound (analytical standard)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Volumetric flasks

-

Erlenmeyer flasks with stoppers

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.45 µm pore size)

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled environment set to the desired temperature (e.g., 25 °C).

-

Stir the suspension vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove all undissolved particles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer. Record the dilution factor.

-

-

Spectrophotometric Analysis:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Determine the wavelength of maximum absorbance (λmax) for the dye in the specific solvent.

-

Measure the absorbance of the standard solutions at the λmax to generate a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted, filtered sample at the same λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

-

Multiply the concentration of the diluted sample by the dilution factor to calculate the concentration of the saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

References

C.I. Acid Red 37: A Toxicological and Human Health Risk Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information and general testing methodologies for C.I. Acid Red 37. A comprehensive human health risk assessment requires specific quantitative data from studies conducted on this substance, which are not publicly available in the reviewed literature.

Executive Summary

Chemical and Physical Properties

| Property | Value | Reference |

| C.I. Name | Acid Red 37 | [1] |

| C.I. Number | 17045 | [1] |

| CAS Number | 6360-07-2 | [1][2] |

| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ | [1] |

| Molecular Weight | 524.44 g/mol | |

| Appearance | Purple powder | |

| Solubility | Soluble in water |

Toxicological Profile

The toxicological profile of this compound is not extensively characterized in publicly accessible literature. However, based on general knowledge of azo dyes and limited available information, the following potential hazards are considered.

Acute Toxicity

Quantitative data on the acute oral, dermal, or inhalation toxicity of this compound are not available. For a related substance, Acid Red 131, the safety data sheet indicates it is not classified for acute toxicity, but may cause eye and mild skin irritation.

Skin and Eye Irritation and Sensitization

This compound may cause skin and eye irritation. Azo dyes, as a class, are known to have the potential to cause skin sensitization, leading to allergic contact dermatitis.

Genotoxicity

The genotoxic potential of this compound has not been definitively established in the reviewed literature. Azo dyes can be metabolized to aromatic amines, some of which are known mutagens and carcinogens. Therefore, assessing the genotoxicity of this compound is a critical step in its safety evaluation.

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. However, the potential for azo dyes to release carcinogenic aromatic amines upon metabolic reduction is a significant concern. Studies on other acid dyes, such as C.I. Acid Red 14, have shown no evidence of carcinogenicity under the conditions of the bioassay. Conversely, C.I. Acid Red 114 has been classified as possibly carcinogenic to humans (Group 2B) due to increased tumor incidences in animal studies. These conflicting data on related compounds highlight the necessity of specific carcinogenicity testing for this compound.

Experimental Protocols for Toxicological Assessment

A comprehensive toxicological assessment of this compound would involve a battery of standardized tests. The following sections detail the general methodologies for key toxicological endpoints.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus assay is used to detect substances that cause chromosomal damage. It identifies the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Skin Sensitization: Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the potential of a substance to induce skin sensitization by quantifying its reactivity with synthetic peptides containing cysteine or lysine. This reactivity mimics the molecular initiating event of the skin sensitization adverse outcome pathway.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of this compound is crucial for a comprehensive risk assessment. Radiolabeled ADME studies in preclinical species and humans provide quantitative data on excretion routes, pharmacokinetics, and metabolite profiling. A key metabolic pathway for azo dyes is the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines. Identifying and quantifying these metabolites is essential for assessing the overall toxicity of the parent compound.

Human Health Risk Assessment Framework

A formal human health risk assessment for this compound would follow a four-step process:

-

Hazard Identification: Involves a comprehensive review of all toxicological data to identify the potential adverse health effects.

-

Dose-Response Assessment: Quantifies the relationship between the dose of the substance and the incidence and severity of the adverse effect. This step relies on data such as NOAELs from animal studies.

-

Exposure Assessment: Estimates the magnitude, frequency, and duration of human exposure to the substance through various routes (oral, dermal, inhalation).

-

Risk Characterization: Integrates the information from the previous steps to estimate the probability of adverse health effects occurring in exposed populations.

Conclusion and Recommendations

The available information on this compound is insufficient to conduct a quantitative human health risk assessment. While qualitative concerns regarding its potential for allergic reactions and the theoretical possibility of genotoxicity and carcinogenicity exist, these need to be substantiated with robust experimental data. It is recommended that a comprehensive toxicological evaluation, following standardized protocols as outlined in this guide, be undertaken to generate the necessary data for a thorough safety assessment. This should include, at a minimum, studies on acute toxicity, skin and eye irritation, skin sensitization, genotoxicity (in vitro and in vivo), and a 90-day repeated dose toxicity study to establish a NOAEL. If genotoxicity is observed, or if there is a high level of human exposure, a carcinogenicity bioassay may be warranted. Furthermore, ADME studies are crucial to understand the metabolic fate of this compound and to identify any potentially hazardous metabolites.

References

C.I. Acid Red 37: An In-Depth Technical Guide to its Environmental Impact and Persistence

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Red 37, a monoazo dye, is utilized in various industrial applications, leading to its potential release into ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental impact and persistence of this compound. Due to a notable lack of specific quantitative data for this particular dye in publicly available scientific literature, this guide supplements its findings with data from structurally similar azo dyes to provide a broader context for its potential ecotoxicological effects. This guide summarizes key physicochemical properties, available ecotoxicity data, and discusses probable biodegradation pathways. Detailed experimental protocols for common toxicological and degradation studies are provided, alongside visualizations of experimental workflows and potential signaling pathways affected by azo dyes.

Introduction

This compound (CAS No. 6360-07-2) is a synthetic anionic dye belonging to the azo class of compounds, characterized by the presence of one or more azo (-N=N-) bonds.[1] These dyes are widely employed in the textile, leather, and paper industries due to their vibrant color and water solubility.[1] However, the stability of azo dyes contributes to their persistence in the environment upon release in industrial effluents.[2] Concerns regarding their environmental fate are twofold: the persistence of the dye itself can reduce light penetration in aquatic ecosystems, affecting photosynthesis, and the potential for the reductive cleavage of the azo bond to form potentially carcinogenic aromatic amines.[3] This guide aims to consolidate the available technical information on this compound to aid researchers in assessing its environmental risk and developing remediation strategies.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its environmental transport and fate.

| Property | Value | Reference |

| C.I. Name | Acid Red 37 | [1] |

| CAS Number | 6360-07-2 | |

| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ | |

| Molecular Weight | 524.44 g/mol | |

| Appearance | Purple powder | |

| Solubility in Water | Highly soluble |

Environmental Persistence and Fate

Note: The following data on the persistence of other dyes is provided for context.

| Compound | Matrix | Half-life | Conditions | Reference |

| Aldrin (pesticide) | Soil | 20-100 days | Moderately persistent | |

| Carbofuran (pesticide) | Soil | 26-110 days | Field conditions | |

| Atrazine (pesticide) | Soil | > 4 months | Field conditions |

The persistence of dyes like this compound can lead to long-term contamination of water bodies and soil, potentially allowing for bioaccumulation in organisms.

Ecotoxicological Profile

The ecotoxicity of azo dyes and their degradation products is a primary area of concern. While specific LC50 and EC50 values for this compound are not available in the reviewed literature, data for other acid and reactive azo dyes indicate a potential for toxicity to aquatic organisms.

Table 1: Acute Toxicity of Selected Azo Dyes

| Compound | Species | Endpoint | Value | Reference |

| Reactive Blue 221 | Daphnia magna | EC50 | 108-242 ppm | |

| Reactive Red 195 | Daphnia magna | EC50 | 108-242 ppm | |

| Reactive Yellow 145 | Daphnia magna | EC50 | 108-242 ppm | |

| C.I. Direct Blue 218 | Daphnia magna | 48h LC50 | Highly toxic |

It is important to note that the toxicity of azo dyes can be influenced by environmental factors such as pH and the presence of other substances. Furthermore, the breakdown products of these dyes may exhibit different toxicological profiles than the parent compound.

Biodegradation and Metabolic Pathways

The biodegradation of azo dyes is a critical process for their removal from the environment. Under anaerobic conditions, the primary step is the reductive cleavage of the azo bond by microbial azoreductases, leading to the formation of aromatic amines. These amines may then be further degraded under aerobic conditions.

While a specific biodegradation pathway for this compound has not been delineated in the available literature, a putative pathway can be proposed based on the general mechanism of azo dye biodegradation.

Putative Biodegradation Pathway of this compound

The initial step would involve the reductive cleavage of the azo bond, yielding two aromatic amine intermediates. Subsequent degradation of these intermediates would likely proceed through hydroxylation and ring-opening reactions.

Putative two-stage biodegradation pathway of this compound.

Potential Signaling Pathway Interactions

Exposure to azo dyes and their metabolites can induce cellular stress, potentially leading to the activation of various signaling pathways. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common response to xenobiotic exposure. This can, in turn, activate stress-responsive signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are involved in inflammation, cell proliferation, and apoptosis.

Potential activation of MAPK and NF-κB signaling pathways by azo dye-induced oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the environmental assessment of azo dyes.

Acute Immobilization Test with Daphnia magna

This protocol is based on OECD Guideline 202.

Objective: To determine the acute toxicity of a substance to Daphnia magna.

Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

Apparatus:

-

Glass test vessels (e.g., 100 mL beakers)

-

Culture vessels for Daphnia magna

-

Pipettes and volumetric flasks

-

Microscope or magnifying lens

-

pH meter and dissolved oxygen meter

Procedure:

-

Test Organisms: Use Daphnia magna neonates (<24 hours old) from a healthy laboratory culture.

-

Test Substance Preparation: Prepare a stock solution of this compound in reconstituted water. A series of test concentrations are prepared by diluting the stock solution. A control group with only reconstituted water is also prepared.

-

Test Conditions:

-

Temperature: 20 ± 2 °C

-

Photoperiod: 16 hours light / 8 hours dark

-

Dissolved Oxygen: > 3 mg/L

-

-

Exposure:

-

Place at least 20 daphnids, divided into at least four replicates, into each test concentration and the control.

-

The volume of the test solution should be sufficient to provide at least 2 mL per daphnid.

-

The daphnids are not fed during the test.

-

-

Observations:

-

Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

-

Data Analysis:

-

Calculate the percentage of immobilization for each concentration at each observation time.

-

Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

-

Workflow for the acute immobilization test with Daphnia magna.

Algal Growth Inhibition Test

This protocol is based on OECD Guideline 201.

Objective: To determine the effect of a substance on the growth of a freshwater microalga.

Principle: Exponentially growing cultures of a selected green alga (e.g., Raphidocelis subcapitata) are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth in relation to a control is determined.

Apparatus:

-

Glass test flasks

-

Culture apparatus with temperature and light control

-

Spectrophotometer or cell counter

-

pH meter

Procedure:

-

Test Organism: Use a pure, exponentially growing culture of Raphidocelis subcapitata.

-

Test Substance Preparation: Prepare a stock solution of this compound in the algal growth medium. Prepare a series of test concentrations by diluting the stock solution. A control group with only growth medium is included.

-

Test Conditions:

-

Temperature: 21-24 °C

-

Continuous, uniform illumination

-

Flasks are agitated to keep the algae in suspension.

-

-

Inoculation and Exposure:

-

Inoculate each test flask with a low density of algal cells.

-

The test is typically run for 72 hours.

-

-

Measurements:

-

Measure the algal biomass (e.g., by cell counts or spectrophotometric absorbance) at the start of the test and at least daily thereafter.

-

Measure the pH of the cultures at the beginning and end of the test.

-

-

Data Analysis:

-

For each test concentration, calculate the average specific growth rate.

-

Determine the concentration that causes a 50% inhibition of growth (EC50) and the No Observed Effect Concentration (NOEC).

-

Biodegradation Study: Azo Dye Metabolite Identification

Objective: To identify the metabolites formed during the microbial degradation of an azo dye.

Principle: The azo dye is incubated with a microbial consortium or a pure culture under anaerobic and/or aerobic conditions. Samples are collected over time and analyzed to identify the parent dye and its degradation products.

Apparatus:

-

Anaerobic chamber or incubator

-

Aerobic shaker incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

Inoculum: Use a mixed microbial culture from a wastewater treatment plant or a pure strain known to degrade azo dyes.

-

Incubation:

-

Anaerobic: In an anaerobic chamber, incubate the inoculum with a defined concentration of this compound in a suitable medium.

-

Sequential Anaerobic-Aerobic: After an initial anaerobic phase to facilitate reductive cleavage of the azo bond, transfer the culture to an aerobic shaker to promote the degradation of the resulting aromatic amines.

-

-

Sampling: Collect samples at regular time intervals.

-

Sample Preparation:

-

Centrifuge the samples to remove microbial biomass.

-

Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) to concentrate the dye and its metabolites.

-

-

Analytical Identification:

-

HPLC-DAD-MS: Analyze the extracts to separate and identify the parent dye and its degradation products based on their retention times, UV-Vis spectra, and mass-to-charge ratios.

-

GC-MS: For volatile or semi-volatile metabolites, derivatization may be necessary before analysis.

-

FTIR: Analyze the extracts to identify functional groups present in the degradation products, which can help in elucidating the degradation pathway.

-

-

Pathway Elucidation: Based on the identified metabolites, propose a plausible degradation pathway.

Workflow for the identification of azo dye biodegradation metabolites.

Conclusion

This compound, as an azo dye, presents potential environmental risks due to its likely persistence and the potential toxicity of its degradation products. This technical guide has summarized the available information and provided a framework for its environmental assessment. A significant data gap exists in the scientific literature regarding specific quantitative ecotoxicity and persistence data for this compound. Therefore, further research is crucial to accurately characterize its environmental risk profile. The provided experimental protocols and conceptual diagrams of metabolic and signaling pathways offer a foundation for researchers to design and conduct studies to fill these knowledge gaps. Such research is essential for developing effective strategies to mitigate the environmental impact of this and other similar azo dyes.

References

C.I. Acid Red 37: A Technical Guide to its Mechanism of Action as an Anionic Dye

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of C.I. Acid Red 37, a monoazo anionic dye, with a primary focus on its interaction with proteinaceous substrates such as wool, silk, and polyamides. The binding process is multifaceted, involving a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces, all of which are influenced by environmental conditions like pH and temperature.

Core Mechanism of Action

This compound, bearing sulfonate groups (-SO₃⁻), is anionic in nature. Its affinity for protein fibers like wool and silk stems from the presence of positively charged amino groups (-NH₃⁺) on the amino acid residues (primarily lysine and arginine) of the protein chains, particularly under acidic conditions.[1] The dye bath is typically maintained at a low pH (around 2.7-4) to ensure the protonation of these amino groups, creating cationic sites for the anionic dye to bind.[2][3]

The primary binding force is the electrostatic attraction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of the protein fibers. This forms strong ionic bonds, anchoring the dye molecule to the substrate.

Beyond ionic interactions, hydrogen bonds can form between the hydroxyl (-OH) and amino (-NH₂) groups on the dye molecule and corresponding groups on the protein fiber. These secondary interactions contribute to the overall stability and fastness of the dyeing.

Furthermore, van der Waals forces , which are weaker, short-range intermolecular attractions, play a role in the binding process, particularly in the close association of the dye molecule with the fiber surface.

The dyeing process can be described by several key stages: the movement of dye molecules from the dyebath to the fiber surface, adsorption of the dye onto the surface, and subsequent diffusion of the dye into the amorphous regions of the fiber.[4]

Quantitative Data on Anionic Dye-Protein Interactions

While specific quantitative data for this compound is limited in the readily available scientific literature, studies on similar anionic acid dyes, such as C.I. Acid Red 1, provide valuable insights into the thermodynamic and kinetic parameters governing the dyeing of wool. The following tables summarize representative data from such studies. It is important to note that these values are for C.I. Acid Red 1 and serve as an illustrative example of the quantitative aspects of anionic dye binding to wool.

Table 1: Thermodynamic Parameters for C.I. Acid Red 1 Dyeing on Wool

| Parameter | Value | Conditions | Reference |

| Gibbs Free Energy (ΔG°) | -17.94 to -19.30 kJ/mol | pH 2.7 ± 0.2, 90°C | [2] |

| Standard Affinity (Δμ°) | -17.94 to -19.30 kJ/mol | pH 2.7 ± 0.2, 90°C | |

| Enthalpy (ΔH°) | Negative (Exothermic) | Not specified | |

| Entropy (ΔS°) | Negative | Not specified |

A negative Gibbs Free Energy (ΔG°) and Standard Affinity (Δμ°) indicate a spontaneous dyeing process. A negative enthalpy (ΔH°) signifies that the process is exothermic, and a negative entropy (ΔS°) suggests a decrease in randomness as the dye molecules move from the solution to the ordered fiber structure.

Table 2: Adsorption Isotherm Parameters for C.I. Acid Red 1 on Wool

| Isotherm Model | Parameters | Value | Conditions | Reference |

| Langmuir | Max. Adsorption Capacity (q_m) | 144 - 164 mg/g | pH 2.7 ± 0.2, 90°C | |

| Langmuir Constant (K_L) | 20 - 35 L/mg | pH 2.7 ± 0.2, 90°C | ||

| Freundlich | Freundlich Constant (K_f) | Not well-fitted | pH 2.7 ± 0.2, 90°C | |

| Freundlich Exponent (n) | Not well-fitted | pH 2.7 ± 0.2, 90°C |

The Langmuir isotherm model, which assumes monolayer adsorption onto a homogeneous surface, has been shown to be a good fit for the adsorption of C.I. Acid Red 1 on wool, as indicated by high R² values (0.99) in relevant studies. The Freundlich model, which describes multilayer adsorption on a heterogeneous surface, was found to be less applicable.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction between anionic dyes like this compound and proteins.

Spectrophotometric Determination of Dye Concentration

This protocol is used to determine the concentration of the dye in solution, which is essential for calculating the amount of dye adsorbed by the protein.

Materials:

-

This compound

-

Distilled or deionized water

-

Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)

-

Pipettes (10 mL, 5 mL, 1 mL)

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a 100 mL volumetric flask with distilled water to prepare a stock solution of known concentration (e.g., 100 mg/L).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations (e.g., 80, 60, 40, 20, 10 mg/L) by diluting the stock solution using volumetric flasks and pipettes.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the maximum absorbance (λ_max) of this compound (typically around 505 nm).

-

Blank Measurement: Fill a cuvette with distilled water (the blank) and place it in the spectrophotometer. Zero the absorbance.

-

Standard Absorbance Measurement: Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling it.

-

Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting straight line is the calibration curve.

-

Unknown Sample Measurement: Measure the absorbance of the unknown dye solution (e.g., the supernatant from a binding experiment).

-

Concentration Determination: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the unknown sample.

Equilibrium Dialysis for Binding Affinity

This method is used to determine the amount of free and bound dye at equilibrium, allowing for the calculation of binding constants.

Materials:

-

Equilibrium dialysis cells (e.g., RED device)

-

Semi-permeable dialysis membrane (with a molecular weight cut-off that retains the protein but allows the dye to pass through)

-

Protein solution (e.g., keratin or bovine serum albumin in a suitable buffer)

-

This compound solution of known concentration in the same buffer

-

Orbital shaker or rotator

-

UV-Vis Spectrophotometer

Procedure:

-

Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (e.g., by boiling in distilled water).

-

Cell Assembly: Assemble the equilibrium dialysis cells with the prepared membrane separating the two chambers.

-

Sample Loading: In one chamber, add a known volume and concentration of the protein solution. In the other chamber, add the same volume of a known concentration of the this compound solution.

-

Equilibration: Seal the cells and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the system to reach equilibrium (typically 4-24 hours).

-

Sample Collection: After equilibration, carefully collect samples from both the protein-containing chamber and the dye-only chamber.

-

Concentration Analysis: Determine the concentration of the free dye in the dye-only chamber using spectrophotometry as described in Protocol 3.1. The concentration of free dye is the same in both chambers at equilibrium.

-

Calculation of Bound Dye: The total dye concentration in the protein chamber is the sum of free and bound dye. The concentration of bound dye can be calculated by subtracting the free dye concentration from the total initial dye concentration (accounting for any volume changes).

-

Binding Constant Calculation: The association constant (K_a) or dissociation constant (K_d) can be calculated using the law of mass action and Scatchard analysis.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal Titration Calorimeter

-

Protein solution (e.g., keratin) in a suitable buffer, degassed

-

This compound solution in the same buffer, degassed

-

Syringe for the titrant

Procedure:

-

Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.

-

Sample Preparation: Prepare the protein solution (in the sample cell) and the dye solution (in the injection syringe) in the same batch of degassed buffer to minimize heat of dilution effects.

-

Loading the Instrument: Load the protein solution into the sample cell and the dye solution into the syringe.

-

Titration: Perform a series of small, sequential injections of the dye solution into the protein solution. The instrument measures the heat released or absorbed after each injection.

-

Data Acquisition: The raw data is a series of peaks, with the area of each peak corresponding to the heat change upon injection.

-

Data Analysis: Integrate the peaks to obtain the heat change per mole of injectant. Plot this against the molar ratio of dye to protein.

-

Thermodynamic Parameter Determination: Fit the binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding constant (K_a), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

Fluorescence Quenching Titration for Binding Analysis

This technique measures the quenching of a protein's intrinsic fluorescence (usually from tryptophan residues) upon binding of a ligand (the dye).

Materials:

-

Fluorometer

-

Protein solution (with intrinsic fluorescence, e.g., bovine serum albumin) in a suitable buffer

-

This compound solution (the quencher) in the same buffer

-

Cuvettes for fluorescence measurements

Procedure:

-

Instrument Setup: Set the excitation wavelength (typically ~280 nm for tryptophan) and the emission wavelength range (typically ~300-400 nm).

-

Initial Fluorescence Measurement: Place a known concentration of the protein solution in a cuvette and measure its initial fluorescence intensity (F₀).

-

Titration: Add small aliquots of the this compound solution to the protein solution in the cuvette.

-

Fluorescence Measurement after each addition: After each addition and a brief equilibration period, measure the fluorescence intensity (F).

-

Data Analysis (Stern-Volmer Plot): Plot F₀/F versus the concentration of the quencher ([Q]). The slope of this plot gives the Stern-Volmer quenching constant (K_sv).

-

Determination of Binding Constant and Number of Binding Sites: For static quenching, the binding constant (K_a) and the number of binding sites (n) can be determined by plotting log[(F₀ - F)/F] versus log[Q].

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical Structure of this compound (C₁₈H₁₄N₄Na₂O₈S₂)

Proposed Binding Mechanism of this compound to a Protein Fiber

Caption: Interaction of this compound with a protein fiber under acidic conditions.

Experimental Workflow for Quantifying Dye-Protein Interaction

Caption: A generalized workflow for the quantitative analysis of dye-protein interactions.

References

A Comprehensive Review of C.I. Acid Red 37: From Chemical Properties to Toxicological Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 37, a synthetic azo dye, finds extensive application in the textile industry for coloring fabrics such as wool, silk, and polyamide. Despite its widespread use, concerns regarding its potential health and environmental impacts have prompted significant research into its toxicological profile, environmental fate, and degradation. This technical guide provides a comprehensive literature review of the existing research on this compound, summarizing key findings in a structured format to facilitate further investigation and development of safer alternatives.

Chemical and Physical Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 6360-07-2, is a single azo class dye.[1] Its molecular formula is C₁₈H₁₄N₄Na₂O₈S₂, corresponding to a molecular weight of 524.44 g/mol .[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Acid Red 37 | [1] |

| C.I. Number | 17045 | [1] |

| CAS Number | 6360-07-2 | [1] |

| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ | |

| Molecular Weight | 524.44 g/mol | |

| Appearance | Purple powder | |

| Solubility | Easily soluble in water (200 g/L at 100 °C), slightly soluble in ethanol. |

Toxicological Profile

The toxicological data for this compound is limited. While a specific oral LD50 for rats could not be definitively ascertained from the reviewed literature, it is listed in databases of potentially toxic and hazardous substances, indicating a need for further investigation. General studies on azo dyes suggest that their toxicity is often linked to the metabolic cleavage of the azo bond, which can lead to the formation of potentially carcinogenic aromatic amines. Chronic exposure to some azo dyes has been associated with various health risks, including allergic reactions and an increased risk of certain cancers.

Environmental Fate and Degradation

The persistence of this compound in the environment is a significant concern, with studies indicating its potential for water and soil pollution. Research has focused on various methods to degrade this dye, including photocatalysis and biodegradation.

Photocatalytic Degradation

Photocatalytic degradation using semiconductor nanoparticles has shown promise for the removal of azo dyes from wastewater. Studies on dyes structurally similar to Acid Red 37 have demonstrated high degradation efficiencies. For instance, the photocatalytic degradation of Acid Red 88 using a UV-C/TiO₂ suspension system achieved a removal efficiency of 99.6% under optimal conditions. The degradation kinetics often follow a pseudo-first-order model.

Table 2: Quantitative Data on Photocatalytic Degradation of Similar Acid Red Dyes

| Dye | Catalyst | Light Source | Degradation Efficiency (%) | Kinetic Model | Rate Constant | Reference |

| Acid Red 88 | TiO₂ | UV-C | 99.6 | First-order | k = 0.059 min⁻¹ | |

| Acid Red 88 | Ag-loaded TiO₂ | Visible light | - | First-order | k = 0.008 min⁻¹ | |

| Acid Red (unspecified) | Mn-doped SrTiO₃ | Visible light | 92.5 | - | - |

Biodegradation

Biodegradation of azo dyes typically involves an initial anaerobic reduction of the azo bond, leading to decolorization, followed by the aerobic degradation of the resulting aromatic amines. Studies on the biodegradation of C.I. Acid Red 88 by a sequential anoxic–aerobic bioreactor demonstrated 98% color removal and 95% COD removal. The efficiency of biodegradation is highly dependent on the microbial strains used and the environmental conditions.

Table 3: Quantitative Data on Biodegradation of Similar Acid Red Dyes

| Dye | Microorganism/System | Conditions | Decolorization/Degradation Efficiency (%) | Reference |

| C.I. Acid Red 88 | Anoxic–aerobic bioreactor | - | 98% color removal, 95% COD removal | |

| Acid Red 3BN | Sequential batch reactor | HRT = 2.5 d | 94.85% dye reduction, 93.15% COD reduction | |

| Direct Red 81 | Halotolerant mixed bacterial cultures | 24 h | >70% at 600 mg/L |

Experimental Protocols

General Protocol for Photocatalytic Degradation

-

Catalyst Preparation: Synthesize or procure the desired photocatalyst (e.g., TiO₂, ZnO, or doped nanoparticles).

-

Reaction Setup: Prepare an aqueous solution of this compound of a known concentration in a photoreactor.

-

Catalyst Addition: Add a specific amount of the photocatalyst to the dye solution.

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a defined period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

-

Irradiation: Irradiate the suspension with a suitable light source (e.g., UV lamp or visible light source) while continuously stirring.

-

Sampling: Withdraw aliquots of the suspension at regular time intervals.

-

Analysis: Centrifuge or filter the aliquots to remove the catalyst particles. Analyze the concentration of the remaining dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of this compound.

-

Data Analysis: Calculate the degradation efficiency at each time point and determine the reaction kinetics by plotting the concentration data versus time.

General Protocol for Biodegradation

-

Microorganism and Culture Conditions: Isolate or obtain a microbial strain or consortium capable of degrading azo dyes. Culture the microorganisms in a suitable nutrient broth.

-

Acclimatization: Gradually expose the microbial culture to increasing concentrations of this compound to allow for acclimatization.

-

Decolorization Assay: Inoculate a sterile nutrient medium containing a known concentration of this compound with the acclimatized microbial culture.

-

Incubation: Incubate the cultures under optimized conditions of temperature, pH, and aeration (aerobic or anaerobic).

-

Monitoring Decolorization: At regular intervals, withdraw samples from the culture, centrifuge to remove the biomass, and measure the absorbance of the supernatant at the λmax of the dye to determine the extent of decolorization.

-

Analysis of Degradation Products: After significant decolorization, extract the metabolites from the culture medium using a suitable organic solvent. Analyze the extracted compounds using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the degradation products.

General Protocol for Analytical Quantification (UPLC-MS/MS)

-

Sample Preparation: For water samples, pre-concentrate and clean up the sample using solid-phase extraction (SPE).

-

Instrumentation: Utilize an Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Chromatographic Separation: Employ a suitable analytical column (e.g., a C18 or a pentafluorophenyl column) and a gradient elution program with a mobile phase typically consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry Detection: Operate the mass spectrometer in the positive or negative electrospray ionization (ESI) mode, depending on the analyte's properties. Optimize the MS/MS parameters, including precursor and product ions, collision energy, and cone voltage, for the specific detection of this compound.

-

Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations. Quantify the dye in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Logical Relationships

While specific signaling pathways affected by this compound have not been elucidated in the reviewed literature, the general mechanism of azo dye toxicity often involves metabolic activation that can lead to cellular stress and DNA damage. The following diagram illustrates a generalized workflow for assessing the bioremediation of azo dyes.

Caption: A generalized workflow for the assessment of azo dye bioremediation.

The following diagram illustrates a generalized mechanism of azo dye-induced toxicity, which often involves metabolic activation leading to the formation of reactive intermediates that can cause cellular damage.

Caption: A generalized pathway of azo dye-induced cellular toxicity.

Conclusion

This technical guide provides a summary of the current research on this compound. While information on its basic chemical properties and applications is readily available, there are significant gaps in the quantitative toxicological data and a clear understanding of its specific molecular mechanisms of toxicity. The provided experimental protocols for degradation and analysis, based on studies of similar azo dyes, offer a starting point for researchers. Future research should focus on obtaining specific toxicological data for this compound and elucidating the precise signaling pathways affected by this dye and its metabolites to better assess its health risks and develop effective remediation strategies.

References

Physical and chemical properties of C.I. Acid Red 37 powder

This technical guide provides a comprehensive overview of the physical and chemical properties of C.I. Acid Red 37, a monoazo acid dye. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, from a reference standard to a coloring agent in formulations.

General Information and Identifiers

This compound is a synthetic dye belonging to the single azo class of compounds.[1] It is widely known by several synonyms and is identified by specific chemical registry numbers.

| Identifier | Value | Reference |

| C.I. Name | Acid Red 37 | [1] |

| C.I. Number | 17045 | [2][3] |

| CAS Number | 6360-07-2 | [1] |

| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ | |

| Molecular Weight | 524.44 g/mol | |

| IUPAC Name | disodium;5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate | |

| Synonyms | Acid Red BG, Acid Red BL, Acid Fast Red B, Acid Red 3G |

Physical Properties

The physical characteristics of this compound powder are crucial for its handling, storage, and application. It is generally described as a purple or red powder.

| Property | Description | Reference |

| Appearance | Purple to red powder. | |

| Solubility | Easily soluble in water; slightly soluble in ethanol (purplish-red solution). | |

| Water Solubility (at 100°C) | 200 g/L. | |

| Aqueous Solution Appearance | Cherry red. | |

| Lightfastness (AATCC Scale) | 6 (on a scale of 1 to 8, where 8 is the highest). |

Chemical Properties

This compound is a sodium salt of a sulfonated azo dye. Its chemical behavior, particularly in acidic and basic conditions, is a key aspect of its identity.

| Condition | Observation | Reference |

| In Concentrated Sulfuric Acid | Dark blue-red color, which turns dark red to reddish-purple upon dilution. | |

| In Concentrated Nitric Acid | Initially olive green, quickly turning to brown. | |

| In Concentrated Hydrochloric Acid | Forms a reddish-purple precipitate, which dissolves upon dilution with water. | |

| Aqueous Solution with HCl | Forms a purple caramel/sauce-colored precipitate. | |

| Aqueous Solution with NaOH | Turns into a wine-red color. |

Manufacturing and Synthesis

The synthesis of this compound involves a standard azo coupling reaction. The general manufacturing method is a two-step process.

Caption: Manufacturing workflow for this compound.

Manufacturing Method: The synthesis begins with the diazotization of 4-Acetamido-2-aminobenzenesulfonic acid. This is followed by the coupling of the resulting diazonium salt with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under acidic conditions to yield the final dye product.

Applications

This compound is primarily used as a dye for various materials. Its water solubility and fastness properties make it suitable for a range of applications.

-

Textiles: Dyeing of wool, silk, and polyamide fibers, as well as their blended fabrics. It can also be used for the direct printing on wool and silk fabrics.

-

Leather: Used for coloring leather.

-

Industrial Products: Employed in the coloration of industrial cleaning products, soaps, and detergents.

-

Other Materials: Used for coloring paper and anodized aluminum.

-

Research: It has been studied for its adsorption characteristics onto materials like organobentonite for wastewater treatment.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are not extensively available in public literature. However, a general workflow for the characterization and identification of such dyes can be outlined. This typically involves extraction, separation, and spectroscopic analysis.

A. Solubility Determination (Qualitative)

-

Objective: To determine the solubility of this compound powder in various solvents.

-

Materials: this compound powder, deionized water, ethanol, test tubes, spatula, vortex mixer.

-

Procedure:

-

Add approximately 10 mg of this compound powder to separate test tubes.

-

To the first test tube, add 1 mL of deionized water. To the second, add 1 mL of ethanol.

-

Vortex each tube for 30 seconds.

-

Visually inspect for the dissolution of the powder and note the color of the solution.

-

Record observations as soluble, slightly soluble, or insoluble.

-

B. General Analytical Workflow for Dye Identification

The forensic analysis of dyes on fibers provides a model for a robust analytical workflow. This involves separation by techniques like Thin Layer Chromatography (TLC) followed by identification using spectroscopy.

Caption: General experimental workflow for dye analysis.

-

Extraction: The dye is first extracted from its matrix (if applicable) using a suitable solvent.

-

Thin Layer Chromatography (TLC): TLC is a cost-effective method used to separate the components of the dye mixture. This can help determine the purity of the sample and isolate the dye from other compounds.

-